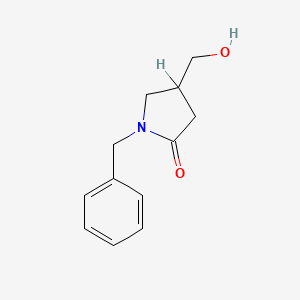

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

Description

Overview of Pyrrolidinone Core in Chemical Biology and Medicinal Chemistry

The pyrrolidinone ring, a five-membered γ-lactam, is a fundamental structural motif found in numerous natural products and synthetic compounds of significant biological and pharmacological importance. chemicalbook.com This heterocyclic system is considered a versatile lead structure in the design of potent bioactive agents. chemicalbook.comuran.ua The pyrrolidinone nucleus is a key component in a diverse range of compounds that exhibit activities such as antibacterial, antifungal, anticancer, and anticonvulsant effects. uran.ua Its prevalence in drug discovery is underscored by the fact that the pyrrolidine (B122466) nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the United States Food and Drug Administration (FDA). nih.gov

The structural features of the pyrrolidinone core contribute significantly to its utility in medicinal chemistry. The sp³-hybridized carbon atoms allow for the exploration of three-dimensional chemical space, which is crucial for optimizing interactions with biological targets like proteins and enzymes. nih.govscichemj.orgmdpi.com The non-planar, puckered nature of the saturated ring, a phenomenon known as "pseudorotation," further enhances its ability to present substituents in precise spatial orientations for optimal binding. nih.govmdpi.com Additionally, the lactam functionality within the pyrrolidinone ring can participate in hydrogen bonding, a key interaction for molecular recognition in biological systems. uni.lu The pyrrolidinone scaffold's ability to enhance aqueous solubility and other physicochemical properties further adds to its appeal in drug design. uni.lumdpi.com

The versatility of the pyrrolidinone core is evident in the breadth of pharmaceuticals that contain this moiety. For instance, Piracetam, one of the first nootropic agents, features a 2-pyrrolidinone (B116388) structure and has paved the way for the development of other "racetam" cognitive enhancers. uran.ua This highlights the pyrrolidinone ring as an essential pharmacophore for compounds targeting the central nervous system. nih.gov Researchers continue to explore the synthesis of novel pyrrolidinone derivatives to develop new therapeutic agents for a wide range of diseases. uran.uanih.gov

Importance of Nitrogen Heterocycles in Pharmaceutical Science and Drug Design

Nitrogen-containing heterocycles are arguably one of the most significant structural classes in the field of pharmaceutical science. nih.govresearchgate.net An analysis of FDA-approved drugs reveals that approximately 59-60% of unique small-molecule drugs contain at least one nitrogen heterocycle, emphasizing their pivotal role in drug design and development. nih.govnih.gov This prevalence is not coincidental; the inclusion of nitrogen atoms within a cyclic framework imparts a unique set of physicochemical properties that are highly advantageous for biological activity. researchgate.net

Nitrogen heterocycles are integral to the structure of many essential biological molecules, including the nucleic acid bases (purines and pyrimidines), amino acids (like proline), and numerous vitamins and alkaloids. nih.gov This inherent biocompatibility makes them excellent scaffolds for designing molecules that can interact effectively with biological systems. researchgate.net The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, while N-H groups can serve as hydrogen bond donors. uni.lu These interactions are fundamental to the binding of drugs to their target proteins and enzymes. nih.gov

The structural diversity of nitrogen heterocycles allows for the fine-tuning of a molecule's properties, such as its solubility, lipophilicity, metabolic stability, and target selectivity. nih.gov By modifying the ring size, the number and position of nitrogen atoms, and the substitution pattern, medicinal chemists can optimize a compound's pharmacokinetic and pharmacodynamic profile. nih.gov This structural variability has led to the development of nitrogen-containing heterocyclic drugs across virtually all therapeutic areas, including anticancer, anti-inflammatory, antibacterial, antiviral, and central nervous system agents. nih.govnih.gov

Research Context of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one within Pyrrolidinone Derivatives

The specific compound, this compound, finds its primary research significance as a structural analog and synthetic intermediate in the development of nootropic agents, particularly those related to the racetam class of drugs. uran.ua The pyrrolidinone ring is the core scaffold for this group of psychoactive compounds known for their potential to enhance cognitive function. uran.ua

A key compound in this context is Nebracetam, which is chemically named 4-(aminomethyl)-1-benzylpyrrolidin-2-one. uran.ua Research into Nebracetam and its analogs is driven by its potential to improve learning and memory, particularly in patients with dementia. uran.ua this compound serves as a crucial precursor or a closely related derivative in the synthesis and exploration of Nebracetam and other similar molecules. uran.ua The hydroxymethyl group at the 4-position can be chemically modified, for instance, by converting it into an aminomethyl group to yield Nebracetam.

The interest in synthesizing and studying compounds like this compound stems from the ongoing quest to develop new and improved nootropic drugs. uran.ua By creating derivatives and analogs of existing nootropics like Nebracetam, researchers aim to understand the structure-activity relationships that govern their cognitive-enhancing effects. uran.ua This involves investigating how modifications to the pyrrolidinone core, such as the substituents at the 1 and 4 positions, influence the compound's interaction with biological targets, such as muscarinic acetylcholine (B1216132) receptors. uran.ua Therefore, this compound is an important molecule within the specific research area focused on the chemical modification of the Nebracetam scaffold to discover novel and more effective cognitive enhancers. uran.uanih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-9-11-6-12(15)13(8-11)7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNWTBGLUKBKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50914502 | |

| Record name | 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96449-69-3 | |

| Record name | 4-(Hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96449-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WEB-1868 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096449693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Crystallographic Elucidation of 1 Benzyl 4 Hydroxymethyl Pyrrolidin 2 One and Analogous Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. By analyzing chemical shifts (δ), coupling constants (J), and signal integrations, the connectivity of atoms can be mapped out.

For N-benzyl pyrrolidinone derivatives, ¹H NMR spectra typically show characteristic signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, and the protons on the pyrrolidinone ring. The chemical environment of each proton influences its resonance frequency. Similarly, ¹³C NMR spectroscopy reveals the chemical shifts of all unique carbon atoms, including the carbonyl carbon of the lactam ring, which appears significantly downfield.

While the specific spectrum for 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is not detailed in available literature, data from analogous compounds such as 1-phenyl-5-(p-tolyl)pyrrolidin-2-one illustrates the application of this technique. nih.gov The spectral data for this analog are consistent with the expected structure, showing distinct signals for each part of the molecule. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Analogous Compound 1-phenyl-5-(p-tolyl)pyrrolidin-2-one in CDCl₃ nih.gov Data sourced from a study on 1,5-substituted pyrrolidin-2-ones.

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.28 (d, ³J = 8.9 Hz, 2H) | Ar-H | 174.6 | CO |

| 7.10 (s, 4H) | Ar-H | 156.8 | C |

| 6.76 (d, ³J = 8.9 Hz, 2H) | Ar-H | 138.4 | C |

| 5.14 (dd, ³J = 7.4 Hz, ³J = 4.6 Hz, 1H) | CH | 137.4 | C |

| 3.63 (s, 3H) | CH₃O | 131.2 | C |

| 2.77–2.70 (m, 1H) | CH₂ | 129.5 | 2 x CH |

| 2.62–2.55 (m, 2H) | CH₂ | 126.0 | 2 x CH |

| 2.29 (s, 3H) | CH₃ | 124.2 | 2 x CH |

| 2.00–1.95 (m, 1H) | CH₂ | 113.9 | 2 x CH |

| 64.1 | CH | ||

| 55.2 | CH₃O | ||

| 31.1 | CH₂ | ||

| 29.1 | CH₂ | ||

| 21.0 | CH₃ |

Infrared (IR) and Mass Spectrometry (MS) Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, key absorptions would be expected for the hydroxyl (-OH) group, the lactam carbonyl (C=O) group, and C-H bonds of the aromatic and aliphatic parts of the molecule. In the analogous structure, (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, characteristic IR peaks confirm the presence of hydroxyl, carbonyl, and other functional groups. mdpi.com

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of its molecular weight and elemental composition. Predicted mass spectrometry data for this compound shows the expected molecular ion peaks corresponding to different adducts, confirming its molecular formula of C₁₂H₁₅NO₂. uni.lu

Table 2: IR Absorption Data for the Analogous Compound (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione mdpi.com

| Frequency (cm⁻¹) | Assignment |

| 3295, 3184 | O-H / N-H stretching |

| 1763, 1716 | C=O stretching |

| 1644 | C=C stretching |

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.11756 |

| [M+Na]⁺ | 228.09950 |

| [M-H]⁻ | 204.10300 |

| [M]⁺ | 205.10973 |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers. For complex molecules with multiple stereocenters, X-ray crystallography is the gold standard for structural confirmation.

The analysis of single crystals of analogous pyrrolidinone derivatives has provided detailed structural insights. For instance, the crystal structure of (E)-1-benzyl-4-benzylidenepyrrolidin-2,3-dione was determined to crystallize in the triclinic system, and its analysis revealed an envelope conformation for the pyrrolidine (B122466) ring. scichemj.org Similarly, a detailed X-ray diffraction analysis was performed on (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, confirming its structure and providing precise crystallographic parameters. mdpi.com

Table 4: Crystal Data and Structure Refinement for the Analogous Compound (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione mdpi.com

| Parameter | Value |

| Empirical formula | C₂₁H₁₇BrN₂O₅ |

| Formula weight | 457.27 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 15.426(5) |

| b (Å) | 6.5325(15) |

| c (Å) | 19.972(5) |

| β (°) | 107.62(3) |

| Volume (ų) | 1918.1(9) |

| Z | 4 |

| R₁ (I > 2σ(I)) | 0.0586 |

| wR₂ (all data) | 0.1553 |

Computational Chemistry for Structural Prediction and Validation (e.g., Molecular Docking, DFT)

Computational chemistry methods, such as Density Functional Theory (DFT) and molecular docking, are increasingly used to complement experimental data. DFT calculations can predict molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts, which can be compared with experimental results for validation. nih.gov These calculations provide insights into the electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to its reactivity. nih.gov

Biological and Pharmacological Investigations of 1 Benzyl 4 Hydroxymethyl Pyrrolidin 2 One Derivatives

Broad Spectrum Biological Activities of Pyrrolidinone Scaffold Compounds

The pyrrolidinone scaffold, a five-membered nitrogen-containing lactam ring, is a cornerstone in medicinal chemistry due to its presence in a vast array of biologically active compounds. nih.govmdpi.comnih.gov This versatile heterocyclic core is a key pharmacophore that imparts a wide range of pharmacological properties. mdpi.comjournalagent.com Derivatives of the pyrrolidinone nucleus have demonstrated significant potential in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities. nih.govnih.gov

These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidepressant effects. nih.govnih.gov The structural simplicity and the ability to introduce diverse substituents at various positions of the pyrrolidinone ring allow for the fine-tuning of its biological profile, making it a privileged scaffold in drug discovery. mdpi.comjournalagent.com The inherent biological significance of this structural motif has spurred extensive research into the synthesis and pharmacological evaluation of novel pyrrolidinone derivatives for the treatment of a multitude of diseases. nih.govnih.gov

Specific Biological Profiles of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Analogues and Pyrrolidinone-Based Compounds

Anticancer Potentials

The pyrrolidinone scaffold is a key structural component in a variety of compounds investigated for their anticancer properties. frontiersin.orgnih.gov Research has shown that modifications on the pyrrolidinone ring can lead to potent cytotoxic agents against several cancer cell lines. frontiersin.orgnih.gov

One area of investigation involves the synthesis of pyrrolidinone-hydrazone derivatives. A series of these compounds bearing a diphenylamine moiety were evaluated for their anticancer activity against human melanoma (IGR39), prostate cancer (PPC-1), and triple-negative breast cancer (MDA-MB-231) cell lines. nih.govnih.gov Notably, the derivative N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidin-3-carbohydrazide was identified as the most active against all tested cell lines, with EC50 values ranging from 2.50 to 5.77 µM. nih.govnih.gov

Another study focused on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives. The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance anticancer activity against human A549 lung epithelial cells. frontiersin.org Spirooxindole pyrrolidine-linked hybrids have also demonstrated considerable anticancer activity. For instance, a 2,4-dichlorophenyl-substituted derivative was found to be approximately 11 times more active against the HepG2 cell line than the reference drug cisplatin. nih.gov

Below is a table summarizing the anticancer activity of selected pyrrolidinone derivatives.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/EC50) | Reference |

| N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidin-3-carbohydrazide | IGR39 (Melanoma) | 2.50 ± 0.46 µM | nih.govnih.gov |

| PPC-1 (Prostate) | 3.63 ± 0.45 µM | nih.govnih.gov | |

| MDA-MB-231 (Breast) | 5.10 ± 0.80 µM | nih.govnih.gov | |

| Panc-1 (Pancreatic) | 5.77 ± 0.80 µM | nih.govnih.gov | |

| 2,4-dichlorophenyl-substituted spiropyrrolidine-thiazolo-oxindole | HepG2 (Liver) | 0.85 ± 0.20 µg/mL | nih.gov |

| 4-bromophenyl-substituted spiropyrrolidine-thiazolo-oxindole | HepG2 (Liver) | 0.80 ± 0.10 µg/mL | nih.gov |

| Thiosemicarbazone pyrrolidine (B122466)–copper(II) complex (37a) | SW480 (Colon) | 0.99 ± 0.09 µM | nih.gov |

Antimicrobial and Antiviral Properties

Derivatives of the pyrrolidinone scaffold have been extensively studied for their potential as antimicrobial and antiviral agents. acs.orgresearchgate.netmdpi.com These compounds have shown activity against a range of bacterial and fungal pathogens, as well as certain viruses. acs.orgresearchgate.netmdpi.com

In the realm of antibacterial research, novel pyrrolidine chalcone derivatives have been synthesized and evaluated. nih.gov Several of these compounds demonstrated notable activity against Staphylococcus aureus and E. faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 0.025 µg/ml. nih.gov Thiazole-based pyrrolidine derivatives have also been explored, with a 4-F-phenyl derivative showing selective inhibition of Gram-positive bacteria. researchgate.net Furthermore, a new library of pyrrolidin-2,3-dione dimers has been developed, with one derivative exhibiting potent antimicrobial activity against methicillin-susceptible Staphylococcus aureus (MSSA) strains. researchgate.net

With respect to antiviral activity, spiro[pyrrolidine-2,2'-adamantanes] have been identified as active compounds against influenza A virus. mdpi.com More recently, novel pyrrolidine derivatives have been investigated as inhibitors of the main protease (MPro) of coronaviruses, a key enzyme in the viral life cycle. nih.govnih.gov Several of these compounds have demonstrated the ability to inhibit SARS-CoV-2 MPro with EC50 values in the micromolar range. nih.govnih.gov

The following table presents the antimicrobial and antiviral activities of selected pyrrolidinone derivatives.

| Compound/Derivative Class | Target Organism/Virus | Activity (MIC/EC50) | Reference |

| Pyrrolidine Chalcone (3BP, 3CP, 3DP) | Staphylococcus aureus | 0.025 µg/ml | nih.gov |

| Pyrrolidine Chalcone (3AP, 3IP) | E. faecalis | 0.025 µg/ml | nih.gov |

| Pyrrolidin-2,3-dione dimer (30) | MSSA strains | MBEC of 16 μg/mL | researchgate.net |

| Pyrrolidine derivative | SARS-CoV-2 MPro | EC50 values in the micromolar range | nih.govnih.gov |

Central Nervous System (CNS) Activity (e.g., Analgesic, Anticonvulsant)

The pyrrolidinone ring is a well-established pharmacophore in drugs targeting the central nervous system, with derivatives exhibiting both analgesic and anticonvulsant properties. drugbank.comnih.govuran.ua

Several 1-acyl-2-pyrrolidinone derivatives have been synthesized and shown to possess anticonvulsant effects against picrotoxin-induced seizures. mdpi.com In particular, N-(4-flourobenzyl)-2-oxo-1-pyrrolidineacetamide demonstrated potent, broad-spectrum anticonvulsant activity with a wider safety margin compared to valproic acid. nih.gov Another study on N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) identified it as a broad-spectrum hybrid anticonvulsant effective in various acute seizure models in mice, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (s.c. PTZ) test. wikipedia.org

In the context of analgesic activity, benzoxazole clubbed 2-pyrrolidinones have been investigated as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in pain signaling. mdpi.com A 4-SO2NH2 derivative, in particular, demonstrated a dose-dependent reduction in pain response in a formalin-induced nociception test, with better potency than the control drug gabapentin at a 30 mg/kg dose. mdpi.com Furthermore, certain pyrrolidinomorphinane derivatives have also shown analgesic effects in writhing tests. mdpi.com

The table below highlights the CNS activity of specific pyrrolidinone derivatives.

| Compound/Derivative | CNS Activity | Model/Test | Potency (ED50/Effect) | Reference |

| N-(4-flourobenzyl)-2-oxo-1-pyrrolidineacetamide | Anticonvulsant | MES test | ED50 = 0.43 mmol/kg | nih.gov |

| N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Anticonvulsant | MES test | ED50 = 49.6 mg/kg | wikipedia.orgmdpi.com |

| Anticonvulsant | 6 Hz (32 mA) test | ED50 = 31.3 mg/kg | wikipedia.orgmdpi.com | |

| Anticonvulsant | s.c. PTZ test | ED50 = 67.4 mg/kg | wikipedia.orgmdpi.com | |

| 4-SO2NH2 benzoxazole clubbed 2-pyrrolidinone (B116388) | Analgesic | Formalin-induced nociception | Better potency than gabapentin at 30 mg/kg | mdpi.com |

Anti-inflammatory Effects

Pyrrolidinone derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties. uj.edu.plsmolecule.com Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). uj.edu.pl

A study on N-substituted pyrrolidine-2,5-dione derivatives demonstrated their potential as multitarget anti-inflammatory agents. uj.edu.pl Several compounds in this series exhibited inhibitory activity in the low micromolar to submicromolar range against COX-1, COX-2, and 5-lipoxygenase. uj.edu.pl One derivative, in particular, emerged as a potent and selective inhibitor of COX-2 with an IC50 value of 0.98 µM and a selectivity index of 31.5. uj.edu.pl In vivo studies using a carrageenan-induced paw edema model confirmed the anti-inflammatory effects of these compounds. uj.edu.pl

Another investigation into new pyrrolidine derivatives also pointed towards their anti-inflammatory potential through the inhibition of COX enzymes. smolecule.com Molecular docking studies supported the interaction of these derivatives with both COX-1 and COX-2. smolecule.com The anti-inflammatory activity of these compounds was further validated in vivo, with some derivatives showing significant effects. smolecule.com

The table below summarizes the anti-inflammatory activity of selected pyrrolidinone derivatives.

| Compound/Derivative Class | Target Enzyme | Activity (IC50) | Selectivity Index (SI) | Reference |

| N-substituted pyrrolidine-2,5-dione (13e) | COX-2 | 0.98 µM | 31.5 | uj.edu.pl |

| New pyrrolidine derivatives (A-1) | COX-1/COX-2 | Not specified | Not specified | smolecule.com |

Enzyme Inhibition Studies (e.g., Purine Nucleoside Phosphorylase (PNP), Poly(ADP-ribose) Polymerase (PARP) inhibitors)

The pyrrolidinone scaffold has been utilized in the design of inhibitors for various enzymes, including Purine Nucleoside Phosphorylase (PNP) and Poly(ADP-ribose) Polymerase (PARP). mdpi.comyoutube.comnih.gov

A study on pyrrolidine analogues of 2-deoxyribofuranose, where a nitrogen atom replaces the anomeric carbon, investigated their potential as inhibitors of human erythrocyte PNP. mdpi.com One of the synthesized compounds, a 4-hydroxymethyl derivative, exhibited non-competitive inhibition of the enzyme with a Ki of 160 µM, suggesting that it binds to the ribofuranose portion of the active site. mdpi.com

In the area of PARP inhibition, a series of benzimidazole carboxamide derivatives containing a pyrrolidine ring were synthesized and evaluated. youtube.com PARP is a key enzyme in DNA damage repair, and its inhibition is a therapeutic strategy for cancer. researchgate.net Several of the synthesized compounds displayed potent inhibition of both PARP-1 and PARP-2, with IC50 values in the nanomolar range, comparable to the reference drug veliparib. youtube.com Specifically, compounds 5cj and 5cp showed IC50 values of approximately 4 nM against both PARP-1 and PARP-2. youtube.com Another potent PARP inhibitor, ABT-888, which features a 2-methylpyrrolidin-2-yl group, demonstrated a Ki of 5 nM against both PARP-1 and PARP-2. nih.gov

The following table details the enzyme inhibitory activity of specific pyrrolidinone derivatives.

| Compound/Derivative Class | Target Enzyme | Activity (Ki/IC50) | Reference |

| 4-hydroxymethyl-3-hydroxypyrrolidine | Purine Nucleoside Phosphorylase (PNP) | Ki = 160 µM | mdpi.com |

| 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cj and 5cp) | PARP-1 | ~4 nM | youtube.com |

| PARP-2 | ~4 nM | youtube.com | |

| 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) | PARP-1 | Ki = 5 nM | nih.gov |

| PARP-2 | Ki = 5 nM | nih.gov |

G-protein Coupled Receptor (GPCR) Agonism/Antagonism (e.g., GPR40, M4)

Derivatives of the pyrrolidin-2-one scaffold, including structures related to this compound, have been investigated for their ability to modulate the activity of various G-protein Coupled Receptors (GPCRs). These receptors are the largest family of cell surface receptors and are prominent drug targets. nih.gov Research has particularly focused on the GPR40 and M4 muscarinic acetylcholine (B1216132) receptors due to their therapeutic potential in metabolic and central nervous system disorders, respectively.

GPR40 (Free Fatty Acid Receptor 1 - FFAR1)

GPR40 is a GPCR that is preferentially expressed in pancreatic β-cells and mediates insulin secretion stimulated by medium to long-chain fatty acids. google.com This makes it an attractive target for the treatment of type 2 diabetes, as its activation enhances glucose-stimulated insulin secretion (GSIS) without affecting insulin release at low glucose levels. google.comresearchgate.net

The pyrrolidine scaffold has been identified as a key pharmacophore for GPR40 agonists. nih.gov For instance, researchers have synthesized a series of GPR40 agonists for type 2 diabetes treatment where a cis-4-CF3 substituent on the pyrrolidine ring was shown to favor the pseudo-axial conformation of an acetic acid group at position 2, which is a crucial feature for GPR40 agonism. nih.gov While specific derivatives of this compound as GPR40 modulators are not extensively detailed in the provided search results, the broader class of substituted pyrrolidine compounds is protected by patents for their GPR40 modulator activity. google.com The development of GPR40 agonists has been challenging; for example, the promising agonist fasiglifam was discontinued due to liver toxicity findings, highlighting the difficulties in translating in vitro potency to safe in vivo therapeutics. mdpi.comnih.gov

Table 1: Example of Pyrrolidine-based GPR40 Agonists

| Compound | Target | Activity | Therapeutic Potential | Reference |

|---|---|---|---|---|

| (R,R)-9 and (S,S)-9 | GPR40 | Agonist | Type 2 Diabetes | nih.gov |

| Fasiglifam | GPR40 | Partial Ago-PAM | Type 2 Diabetes | mdpi.com |

M4 Muscarinic Acetylcholine Receptor

The M4 muscarinic acetylcholine receptor, a Gi-coupled receptor predominantly found in the brain, plays a role in regulating neuronal activity. nih.gov Modulators of the M4 receptor are being investigated for their potential as antipsychotic agents. The pyrrolidone ring is a core structure in the racetam group of nootropic agents, and interest in synthesizing new molecules with this pharmacophore remains high. uran.ua

Research into M4 modulators has yielded potent and selective compounds. One such probe, ML173, is a positive allosteric modulator (PAM) that significantly enhances the effect of the endogenous ligand, acetylcholine. nih.gov ML173 demonstrates excellent selectivity for the M4 receptor over other muscarinic subtypes (M1, M2, M3, M5) and a wide range of other GPCRs, ion channels, and transporters. nih.gov This compound shows greater potency at the human M4 receptor compared to the rat receptor and has improved metabolic stability, making it a valuable tool for both in vitro and in vivo studies to explore the therapeutic role of selective M4 receptor activation. nih.gov

Table 2: Research Findings for an M4 Positive Allosteric Modulator (PAM)

| Compound | Target | Activity | Potency (EC50) | Key Features | Reference |

|---|

In Vitro and In Vivo Pharmacological Evaluation Methodologies

A multi-step evaluation process using a combination of in vitro and in vivo methodologies is essential to characterize the pharmacological profile of this compound derivatives and related compounds.

In Vitro Evaluation Methodologies

Initial screening and characterization of compounds are performed using a variety of laboratory-based assays. scienceopen.com

Receptor Binding Assays : These assays are used to determine the affinity of a compound for its target receptor. scienceopen.com Traditionally, this involves radioligand binding studies where the test compound's ability to displace a known radioactively labeled ligand from the receptor is measured. nih.gov Modern, nonradioactive techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) have been developed, offering a homogenous "mix and measure" format suitable for high-throughput screening. scienceopen.com

Cell-Based Functional Assays : These assays measure the functional consequence of a compound binding to its receptor, determining whether it acts as an agonist, antagonist, or allosteric modulator. scienceopen.com The specific assay depends on the GPCR's signaling pathway. nih.gov

Second Messenger Assays : For Gi-coupled receptors like M4, activation leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP). nih.gov Assays measuring cAMP levels are therefore a key method to quantify M4 receptor activation.

G-Protein Activation Assays : A more proximal measure of receptor activation is the binding of GTP to the G-protein. The [35S]GTPγS binding assay directly measures this event and is a robust method to determine agonist efficacy. nih.gov

Downstream Signaling Pathway Analysis : The functional effects of receptor activation can also be measured further down the signaling cascade. This includes monitoring the phosphorylation of key proteins like extracellular regulated kinase (ERK) or the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which can be measured using electrophysiological techniques. nih.govnih.govnih.gov

In Vivo Evaluation Methodologies

Compounds that show promising activity in vitro are advanced to in vivo studies using animal models to assess their efficacy and validate their mechanism of action.

Disease Models : The choice of animal model is critical and depends on the therapeutic indication. For GPR40 agonists intended for diabetes, models such as Zucker Diabetic Fatty (ZDF) rats or db/db mice are used to evaluate the compound's ability to control blood glucose levels. researchgate.net

Behavioral Models : For M4 receptor modulators being investigated for schizophrenia, preclinical behavioral models predictive of antipsychotic activity are employed. nih.gov An example is the conditioned avoidance responding (CAR) model in rodents, where the ability of a compound to reduce an animal's learned avoidance response is measured. nih.gov

Target Validation with Knockout Models : To confirm that a compound's observed in vivo effects are mediated through its intended target, studies are often conducted in genetically modified animals. For example, the efficacy of an M4 modulator can be tested in M4 receptor knockout mice; a loss of efficacy in these animals compared to wild-type mice provides strong evidence for on-target activity. nih.govfrontiersin.org

Pharmacokinetic and Metabolic Studies : For a compound to be a useful in vivo tool or a potential drug candidate, it must have suitable properties, including metabolic stability. nih.gov Therefore, in vivo evaluations also include studies to determine how the compound is absorbed, distributed, metabolized, and excreted by the organism.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R,R)-9 |

| (S,S)-9 |

| Carbachol |

| Fasiglifam |

| ML173 (CID 45142486) |

| Nebracetam |

| Oxotremorine-M |

| TAK-875 |

| Xanomeline |

| Clozapine |

| Compound-6 |

| Compound-110 |

| LY2033298 |

Medicinal Chemistry and Structure Activity Relationship Sar Studies on 1 Benzyl 4 Hydroxymethyl Pyrrolidin 2 One Derivatives

Design Principles for Pyrrolidinone-Based Drug Candidates

The design of drug candidates based on the 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one scaffold is guided by several key principles rooted in the physicochemical properties of the pyrrolidinone ring system. nih.gov

Three-Dimensional (3D) Scaffolding: The non-planar, puckered nature of the saturated pyrrolidinone ring provides a 3D framework that is advantageous for exploring chemical space compared to flat aromatic systems. This three-dimensionality allows for the precise spatial orientation of substituents to engage with biological targets. The ring's ability to adopt various conformations, a phenomenon known as pseudorotation, further contributes to its versatility as a scaffold. nih.gov

Stereochemical Complexity: The pyrrolidinone ring in this compound contains a chiral center at the 4-position. This inherent chirality is a critical design element, as different stereoisomers can exhibit distinct pharmacological profiles due to stereospecific interactions with chiral biological macromolecules like receptors and enzymes. nih.gov The strategic introduction of additional chiral centers can further refine the molecule's interaction with its target.

Modulation of Physicochemical Properties: The pyrrolidinone core influences key drug-like properties such as solubility, lipophilicity, and metabolic stability. The lactam functionality can participate in hydrogen bonding, which is crucial for target recognition and aqueous solubility. Modifications to the N-benzyl and C4-hydroxymethyl groups allow for the fine-tuning of these properties to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Privileged Structure Concept: The pyrrolidinone motif is considered a "privileged structure" in medicinal chemistry, as it is found in a wide range of biologically active compounds with diverse therapeutic applications. This suggests that the scaffold is well-tolerated by biological systems and can serve as a robust starting point for the development of new drugs targeting various biological pathways.

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by introducing various substituents on the N-benzyl group and by modifying or replacing the 4-(hydroxymethyl) group. Structure-activity relationship (SAR) studies on analogous compounds, such as derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, have provided valuable insights into these effects. uran.ua

Modifications of the N-Benzyl Group:

The N-benzyl group plays a crucial role in the interaction of these compounds with their biological targets, and substitutions on the phenyl ring can have a profound impact on activity. Studies on related nootropic agents have shown that the introduction of substituents on the benzyl (B1604629) moiety can influence potency and selectivity. uran.ua For instance, the position and electronic nature of the substituent are critical.

| Substituent on Benzyl Ring | Position | Observed Effect on Nootropic Activity (Inferred from Analogues) |

| Unsubstituted | - | Baseline activity |

| Chloro (Cl) | 2- (ortho) | May introduce steric hindrance, potentially decreasing activity. |

| Chloro (Cl) | 3- (meta) | Can alter electronic properties and binding interactions. |

| Chloro (Cl) | 4- (para) | Often leads to enhanced activity due to favorable interactions in the binding pocket. |

| Fluoro (F) | 4- (para) | Can improve metabolic stability and binding affinity. |

| Methoxy (OCH3) | 4- (para) | May increase hydrogen bonding capacity and alter solubility. |

This table is illustrative and based on general principles and findings from related compound series, as specific SAR data for this compound derivatives is not extensively available.

Modifications at the 4-Position:

The 4-(hydroxymethyl) group is a key functional moiety that can be modified to explore its role in target binding and to alter the molecule's physicochemical properties. Bioisosteric replacement is a common strategy employed in this context. wikipedia.org A bioisostere is a chemical substituent that can be interchanged with another group while retaining the desired biological activity. wikipedia.org

| Original Group at C4 | Bioisosteric Replacement | Potential Impact |

| -CH2OH (Hydroxymethyl) | -CH2NH2 (Aminomethyl) | Introduces a basic center, potentially forming salt bridges and altering solubility. |

| -CH2OH (Hydroxymethyl) | -COOH (Carboxylic Acid) | Introduces an acidic center, which can form different types of interactions with the target. |

| -CH2OH (Hydroxymethyl) | -CONH2 (Carboxamide) | Can act as a hydrogen bond donor and acceptor, potentially improving binding affinity. |

| -CH2OH (Hydroxymethyl) | -CH2F (Fluoromethyl) | Can modulate lipophilicity and metabolic stability. |

This table presents potential bioisosteric replacements and their generally expected impact on molecular properties and biological activity.

These modifications highlight the importance of systematic exploration of the chemical space around the this compound scaffold to identify derivatives with improved pharmacological profiles.

Chirality and Stereoisomerism in Modulating Pharmacological Profiles

Chirality is a fundamental aspect of the medicinal chemistry of this compound, as this molecule possesses a stereocenter at the C4 position of the pyrrolidinone ring. This gives rise to two enantiomers, (R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one and (S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one. The spatial arrangement of the hydroxymethyl group differs between these enantiomers, which can lead to significant differences in their biological activity. nih.gov

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they can exhibit stereoselectivity, interacting preferentially with one enantiomer over the other. This can manifest in several ways:

Eudismic Ratio: One enantiomer (the eutomer) may exhibit significantly higher affinity and/or efficacy for the biological target than the other (the distomer). The ratio of their activities is known as the eudismic ratio.

Different Pharmacological Activities: In some cases, the two enantiomers may have qualitatively different pharmacological activities, with one producing the desired therapeutic effect and the other being inactive or even producing undesirable side effects.

Stereoselective Metabolism: The enantiomers may be metabolized at different rates, leading to different pharmacokinetic profiles and durations of action.

The synthesis of enantiomerically pure this compound derivatives is therefore a critical aspect of their development as drug candidates. Chiral synthesis strategies often employ chiral starting materials or asymmetric catalytic methods to produce a single enantiomer.

| Stereoisomer | Potential Pharmacological Profile |

| (R)-enantiomer | May exhibit higher affinity for a specific receptor subtype. |

| (S)-enantiomer | May have a different selectivity profile or be more susceptible to metabolic degradation. |

| Racemic Mixture | The observed activity is a composite of the activities of both enantiomers. |

This table illustrates the potential for stereoisomers to have different pharmacological properties. The specific activities of the (R) and (S) enantiomers of this compound would need to be determined experimentally.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular biological response. For derivatives of this compound, pharmacophore models can be developed based on a set of known active compounds. nih.gov

A typical pharmacophore model for this class of compounds might include the following features:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam in the pyrrolidinone ring is a strong hydrogen bond acceptor.

A Hydrogen Bond Donor: The hydroxyl group of the 4-(hydroxymethyl) substituent can act as a hydrogen bond donor.

A Hydrophobic/Aromatic Feature: The N-benzyl group provides a significant hydrophobic and aromatic region that can engage in van der Waals and pi-stacking interactions with the target.

Defined Spatial Relationships: The model will also define the precise distances and angles between these pharmacophoric features, which are dictated by the rigid pyrrolidinone scaffold.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction with Target |

| Hydrogen Bond Acceptor | Lactam carbonyl (C=O) | Hydrogen bonding with amino acid residues (e.g., -NH or -OH groups). |

| Hydrogen Bond Donor | Hydroxymethyl (-CH2OH) | Hydrogen bonding with amino acid residues (e.g., C=O or nitrogen atoms). |

| Aromatic/Hydrophobic Region | N-Benzyl group | Pi-stacking with aromatic amino acid residues (e.g., Phe, Tyr, Trp); hydrophobic interactions. |

This interactive table outlines the key pharmacophoric features of the this compound scaffold and their potential interactions with a biological target.

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing. Furthermore, the model can guide the rational design of new derivatives of this compound with enhanced potency and selectivity by suggesting modifications that better satisfy the pharmacophoric requirements of the target.

Derivatization and Functionalization Strategies for 1 Benzyl 4 Hydroxymethyl Pyrrolidin 2 One

Synthesis of Novel Analogues and Homologues

The synthesis of analogues and homologues of 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one is a key strategy in the search for new therapeutic agents. uran.ua Chemical modifications often target the N-benzyl group or the C-4 hydroxymethyl substituent to modulate the compound's physicochemical properties and biological activity.

A significant area of research has been the development of analogues structurally related to nebracetam, which is 4-(aminomethyl)-1-benzylpyrrolidin-2-one. uran.ua One approach involves the chemical modification of the benzyl (B1604629) group by introducing various substituents. This is typically achieved early in the synthetic sequence by reacting substituted benzylamines with itaconic acid to form the corresponding 1-(substituted-benzyl)-5-oxopyrrolidine-3-carboxylic acids. uran.ua These intermediates then undergo a series of transformations to yield the final target analogues.

For instance, a multi-stage synthesis has been developed to produce a range of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogues, where 'R' represents different substituents on the benzyl ring. uran.ua This method highlights the modularity of the synthesis, allowing for the creation of a library of compounds from common precursors.

Another strategy for creating novel analogues involves more significant alterations to the pyrrolidinone core itself. For example, derivatives such as (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione have been synthesized. scichemj.org This synthesis involves the reaction of a precursor, Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, with benzaldehyde. This transformation not only modifies the substituent at the C-4 position but also introduces an additional carbonyl group at the C-3 position, fundamentally altering the electronic and steric properties of the core scaffold. scichemj.org

Table 1: Examples of Synthesized Analogues

| Base Compound | Modification Site(s) | Resulting Analogue Class |

|---|---|---|

| This compound | N-Benzyl ring, C-4 hydroxymethyl group | Substituted 4-(aminomethyl)-1-benzylpyrrolidine-2-ones uran.ua |

Exploration of Diverse Functional Groups on the Pyrrolidinone Ring

Introducing diverse functional groups onto the pyrrolidinone ring is crucial for fine-tuning the molecule's interaction with biological targets. The C-4 position, occupied by the hydroxymethyl group in the parent compound, is a primary site for such modifications.

A common and important functionalization is the conversion of the C-4 hydroxymethyl group to an aminomethyl group. uran.ua This transformation introduces a basic nitrogen atom, which can significantly alter the compound's polarity, basicity, and potential for hydrogen bonding. The synthesis of these 4-(aminomethyl) derivatives is a key step in producing analogues of nootropic agents like nebracetam. uran.ua The process typically involves converting the hydroxyl group to a leaving group, followed by substitution with an azide, and subsequent reduction to the primary amine.

Further functionalization can lead to more complex structures. The synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione demonstrates the introduction of both an exocyclic double bond and an additional keto group onto the ring. scichemj.org In this molecule, the pyrrolidine-2,3-dione (B1313883) ring is nearly planar, and the molecule adopts an E configuration with respect to the newly formed double bond. This type of modification dramatically changes the geometry and electronic nature of the scaffold compared to the parent compound. scichemj.org

The versatility of the pyrrolidinone ring allows for a wide array of chemical transformations, making it a valuable scaffold for creating diverse chemical libraries for drug discovery. nih.gov

Table 2: Functional Group Transformations on the Pyrrolidinone Ring

| Starting Functional Group (at C-4) | Reagents/Conditions | Resulting Functional Group (at C-4) | Reference |

|---|---|---|---|

| -CH₂OH | Multi-step conversion (e.g., tosylation, azidation, reduction) | -CH₂NH₂ | uran.ua |

Preparation of Building Blocks for Complex Molecular Architectures

This compound and its derivatives are valuable building blocks for the synthesis of more complex molecules. The inherent functionality of the compound—a secondary alcohol, a lactam, and an aromatic ring—provides multiple handles for subsequent chemical reactions.

The pyrrolidinone core is a frequent component of larger, biologically active molecules. nih.gov By preparing functionalized derivatives of the parent compound, chemists can create chiral synthons or intermediates that can be incorporated into larger structures. For example, the 4-(aminomethyl)-1-benzylpyrrolidine-2-one analogues can serve as key building blocks for further elaboration, such as acylation of the amino group to form amides or reaction with electrophiles to generate more substituted amines. uran.ua

Similarly, chiral derivatives like (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-carboxylate represent another class of valuable building blocks. bldpharm.com Although structurally different, they share the core pyrrolidine (B122466) scaffold and highlight the utility of these systems in asymmetric synthesis, where stereochemistry is critical for biological function. The preparation of such chiral intermediates is essential for constructing enantiomerically pure complex molecules, including peptidomimetics and natural product analogues. ljmu.ac.uk The ability to control the stereochemistry at multiple centers on the pyrrolidine ring makes these compounds powerful tools in modern organic synthesis. nih.gov

Future Directions and Research Perspectives

Emerging Applications in Drug Discovery and Development

The versatility of the pyrrolidinone ring system is a significant driver of its exploration in drug discovery. nih.gov The non-planar, three-dimensional structure of the saturated pyrrolidine (B122466) ring allows for a thorough exploration of pharmacophore space, which is advantageous for designing molecules with high target specificity. nih.gov Research into pyrrolidinone derivatives is uncovering a wide array of potential therapeutic applications, suggesting a promising future for compounds like "1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one".

Neurodegenerative Diseases: Derivatives of the parent compound, such as Benzyl (B1604629) (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-carboxylate, have been studied for their potential in treating neurodegenerative conditions like Alzheimer's disease. smolecule.com These compounds exhibit inhibitory effects on cholinesterase enzymes, which is a key therapeutic strategy for managing the symptoms of Alzheimer's. smolecule.com The exploration of "this compound" and its analogs as neuroprotective agents represents a significant area of future research. nih.gov

Oncology: The pyrrolidine scaffold is being actively investigated for its anticancer properties. nih.gov Molecular modeling studies have identified pyrrolidine derivatives as potential novel inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein that is often overexpressed in various cancers. nih.gov By inhibiting Mcl-1, these compounds can induce apoptosis in cancer cells, making them attractive candidates for new cancer therapies. nih.gov

Anti-inflammatory Agents: Research has demonstrated the potential of N-substituted pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents. ebi.ac.uk Some of these compounds have shown selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. ebi.ac.uk This suggests that "this compound" could serve as a template for developing novel anti-inflammatory drugs with potentially improved side-effect profiles compared to existing treatments. ebi.ac.uk

Metabolic Disorders: Certain pyrrolidine derivatives have been identified as potent dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). nih.gov These receptors play crucial roles in regulating lipid and glucose metabolism, and dual agonists are a promising therapeutic strategy for type 2 diabetes. Structure-activity relationship (SAR) studies have indicated that the specific stereochemistry of the pyrrolidine ring is crucial for this activity. nih.gov

| Potential Therapeutic Area | Target/Mechanism | Related Pyrrolidinone Derivative Class |

| Neurodegenerative Diseases | Cholinesterase Inhibition | Hydroxylated Pyrrolidines |

| Oncology | Mcl-1 Inhibition | General Pyrrolidine Derivatives |

| Inflammation | COX-2 Inhibition | Pyrrolidine-2,5-diones |

| Diabetes | PPARα/γ Dual Agonism | Oxybenzyl Pyrrolidine Acids |

Challenges in Synthesis and Scale-Up for Therapeutic Applications

While the therapeutic potential of pyrrolidinone derivatives is vast, translating these promising compounds from laboratory-scale synthesis to industrial-scale production presents several challenges. The development of efficient, cost-effective, and sustainable synthetic routes is paramount for their viability as therapeutic agents. beilstein-journals.orgnih.gov

Stereocontrol: A significant challenge in the synthesis of pyrrolidinone derivatives lies in controlling the stereochemistry of the molecule. nih.gov The biological activity of these compounds is often highly dependent on the spatial orientation of their substituents. nih.gov For instance, in the case of PPARα/γ dual agonists, the cis-configuration of substituents on the pyrrolidinone ring is preferred over the trans orientation for optimal activity. nih.gov Developing synthetic methods that can selectively produce the desired stereoisomer in high yield is a critical hurdle that needs to be overcome for large-scale production.

Process Optimization and By-product Formation: Scaling up chemical reactions often introduces complexities not observed at the laboratory level. For related heterocyclic compounds like N-benzyl-4-formylpiperidine, a key intermediate in the synthesis of some pharmaceuticals, the scale-up process required extensive research to suppress the formation of by-products. researchgate.net Similar challenges can be anticipated for "this compound," where reaction conditions such as temperature, pressure, and catalyst choice will need to be meticulously optimized to ensure high purity and yield of the final product.

Regulatory and Purity Requirements: The pharmaceutical industry is governed by stringent regulatory standards that demand high levels of purity for active pharmaceutical ingredients. The synthesis and purification processes for "this compound" would need to be robust and reproducible to meet these requirements. This includes the development of effective methods for removing impurities, such as unreacted starting materials, by-products, and residual solvents, to ensure the safety and efficacy of the final drug product.

Advanced Computational and Bioinformatic Approaches in Pyrrolidinone Research

In recent years, computational chemistry and bioinformatics have become indispensable tools in drug discovery and development, and their application to pyrrolidinone research is accelerating the identification and optimization of new therapeutic agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are being used to establish relationships between the structural features of pyrrolidinone derivatives and their biological activity. nih.govscispace.com These models can predict the activity of novel compounds before they are synthesized, thereby saving time and resources. scispace.com For example, QSAR models have been successfully generated for pyrrolidine derivatives as Mcl-1 inhibitors, demonstrating good stability and predictability. nih.gov

Molecular Docking: This computational technique is used to predict the binding mode of a ligand (in this case, a pyrrolidinone derivative) to the active site of a target protein. nih.gov Molecular docking helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's biological activity. ebi.ac.uk This information is invaluable for designing more potent and selective inhibitors. For instance, docking simulations have supported the selective inhibition of COX-2 by certain pyrrolidine-2,5-dione derivatives by showing significant interactions with amino acid residues in the enzyme's active site. ebi.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.govresearchgate.net These simulations can confirm the stability of the interactions predicted by molecular docking and can help in understanding the conformational changes that may occur upon ligand binding. scispace.com The results of MD simulations, combined with binding free energy calculations (MM-PBSA), can provide a more accurate estimation of the binding affinity of a compound for its target. nih.gov

Pharmacokinetic and Toxicity Prediction (ADME/Tox): Computational tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates. nih.gov In-silico pharmacokinetic predictions can help in identifying compounds with drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. ebi.ac.uk

| Computational Approach | Application in Pyrrolidinone Research | Example |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity based on structure | Development of Mcl-1 inhibitors |

| Molecular Docking | Elucidating ligand-protein binding modes | Understanding COX-2 selectivity |

| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes | Confirming binding modes of Mcl-1 inhibitors |

| ADME/Tox Prediction | Evaluating drug-like properties | In-silico pharmacokinetic screening |

Q & A

What are the common synthetic routes for 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, and what factors influence reaction yields?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrrolidinone core via cyclization of γ-lactam precursors. For example, tert-butyl glyoxylate and hexanal can serve as starting materials under chiral catalysis to ensure enantioselectivity .

- Step 2: Introduction of the benzyl group via nucleophilic substitution or alkylation.

- Step 3: Hydroxymethylation using formaldehyde or hydroxymethylating agents under controlled pH and temperature.

Key Factors Affecting Yield:

- Catalyst Selection: Chiral catalysts (e.g., L-proline derivatives) improve enantiomeric excess (ee) but require inert atmospheres to prevent oxidation .

- Reaction Solvents: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control: Exothermic steps (e.g., alkylation) require cooling to minimize side reactions.

How can enantioselectivity be achieved in the synthesis of this compound derivatives?

Level: Advanced

Methodological Answer:

Enantioselectivity is critical for targeting biological receptors (e.g., beta-3 adrenergic receptors). Strategies include:

- Asymmetric Catalysis: Use of chiral catalysts like Cinchona alkaloids or BINAP-metal complexes to induce stereochemical control during cyclization .

- Dynamic Kinetic Resolution: Employing enzymes (e.g., lipases) to resolve racemic mixtures during hydroxymethylation.

- Chiral Auxiliaries: Temporary stereodirecting groups (e.g., Evans oxazolidinones) can guide the formation of the hydroxymethyl moiety .

Validation:

- Chiral HPLC or Circular Dichroism (CD) confirms enantiopurity.

- X-ray Crystallography resolves absolute configuration .

What spectroscopic techniques are most effective for characterizing the structure of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Identifies benzyl protons (δ 7.2–7.4 ppm) and hydroxymethyl protons (δ 3.5–4.0 ppm).

- 13C NMR: Confirms carbonyl (δ 170–180 ppm) and quaternary carbons.

- IR Spectroscopy: Detects lactam C=O stretch (~1680 cm⁻¹) and O-H stretch (~3300 cm⁻¹) .

- HRMS: Validates molecular weight (e.g., [M+H]+ = 192.12) and fragmentation patterns .

Advanced Techniques:

- 2D NMR (COSY, HSQC): Resolves complex coupling in the pyrrolidinone ring.

- X-ray Diffraction: Determines crystal packing and hydrogen-bonding networks .

How can computational methods aid in predicting the biological targets of this compound derivatives?

Level: Advanced

Methodological Answer:

- Molecular Docking: Screens against targets like beta-3 adrenergic receptors (PDB ID: 5UOW) to predict binding affinity. Docking scores (e.g., Affinity DG ≤ -8 kcal/mol) indicate strong interactions .

- 3D Pharmacophore Modeling: Identifies essential features (e.g., hydrogen-bond donors from the hydroxymethyl group) for activity .

- MD Simulations: Assesses stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å).

Case Study:

Derivatives with triazole substituents showed improved nootropic activity via docking to NMDA receptors .

What strategies are employed to resolve contradictions in reported biological activities of pyrrolidinone derivatives?

Level: Advanced

Methodological Answer:

Contradictions often arise from:

- Purity Issues: Impurities (e.g., unreacted benzyl halides) can skew bioassay results. Validate purity via HPLC (>95%) before testing .

- Assay Variability: Standardize protocols (e.g., consistent cell lines for beta-3 receptor agonism assays) .

- SAR Studies: Systematically modify substituents (e.g., replacing benzyl with cyclopentyl) to isolate activity contributors .

Example:

A study found discrepancies in antimicrobial activity due to differences in bacterial strain susceptibility. Re-evaluation under CLSI guidelines resolved the conflict .

What role does the hydroxymethyl group play in the compound's pharmacokinetic properties?

Level: Advanced

Methodological Answer:

The hydroxymethyl group:

- Enhances Solubility: Increases logP by ~0.5 units compared to non-polar analogs, improving bioavailability .

- Hydrogen Bonding: Forms interactions with residues in target receptors (e.g., Ser319 in beta-3 adrenergic receptors), stabilizing ligand binding .

- Metabolic Stability: Prone to glucuronidation, which can be mitigated by replacing with a methyl ether (logD optimization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.